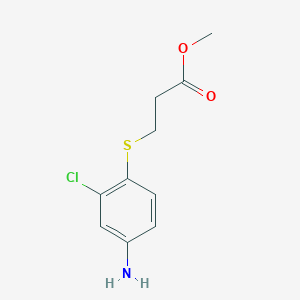

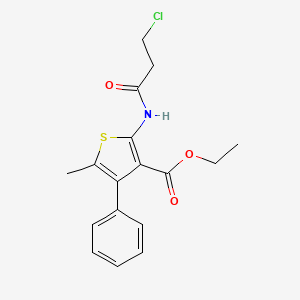

![molecular formula C14H13N3 B3010841 2-Methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine CAS No. 478259-06-2](/img/structure/B3010841.png)

2-Methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-Methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is a derivative of the pyrazolo[1,5-a]pyrimidine class, which has been identified as a privileged structure in medicinal chemistry due to its significant biological activities and photophysical properties . This particular derivative features a methyl group at the 2-position and a 4-methylphenyl group at the 7-position of the pyrazolo[1,5-a]pyrimidine core.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves modifications at various positions to enhance their biological properties. For instance, the introduction of a longer side chain at the 4-position and substitutions at the 3-position have been explored to study their anti-inflammatory properties . Although the specific synthesis of 2-Methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is not detailed in the provided papers, similar synthetic methods could be applied, such as palladium-catalyzed C-C coupling reactions .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been studied using single-crystal X-ray diffraction analysis. These analyses reveal that the ring atoms in the pyrazolopyrimidine moiety are almost coplanar, which might be an important active site for biological activity . The title compound likely shares this structural feature, contributing to its potential biological activities.

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[1,5-a]pyrimidine derivatives can be influenced by the substituents on the core structure. For example, mass spectral studies of 1-methyl- or 1-phenyl-pyrazolo[3,4-d]pyrimidines show that the main fragmentation proceeds by dissociation paths that involve the elimination of substituents and fragmentation of the condensed pyrimidine ring . These findings can provide insights into the stability and reactivity of the title compound under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are closely related to their molecular structure. The planarity of the core structure and the nature of the substituents can affect properties such as solubility, melting point, and biological activity. For instance, the introduction of a 4-methylphenyl group at the 7-position, as seen in the title compound, could influence its lipophilicity and, consequently, its pharmacokinetic properties . Additionally, the presence of a methyl group at the 2-position might affect the compound's electronic distribution and reactivity .

Aplicaciones Científicas De Investigación

Chemical Structure Analysis

- Hydrogen Bonding in Isostructural Compounds: Research by Portilla et al. (2005) has shown that molecules of compounds similar to 2-Methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine are linked into chains by hydrogen bonds, specifically C-H...pi(arene) and C-H...N hydrogen bonds. This study provides insights into the structural aspects of similar pyrazolo[1,5-a]pyrimidine derivatives, highlighting the importance of hydrogen bonding in their molecular architecture (Portilla et al., 2005).

Synthesis and Chemical Properties

- Dihydropyrazolo[1,5-c]pyrimidines Synthesis: Önal et al. (2008) discussed the synthesis of dihydropyrazolo[1,5-c]pyrimidin derivatives, a closely related class of compounds. These derivatives show diverse biological activities, including cardiovascular effects (Önal et al., 2008).

- Ultrasound Irradiation in Synthesis: Buriol et al. (2013) explored the synthesis of pyrazolo[1,5-a]pyrimidines using ultrasonic sonochemical methods. This innovative approach highlights the use of ultrasound in facilitating the synthesis of such compounds, offering advantages like short reaction times and satisfactory yields (Buriol et al., 2013).

- Regioselective Synthesis under Solvent-Free Conditions: Quiroga et al. (2008) reported the solvent-free synthesis of pyrazolo[1,5-a]pyrimidines. This method emphasizes environmental considerations and efficiency in the synthesis of such compounds (Quiroga et al., 2008).

Biological and Pharmacological Research

- Antimicrobial and Antioxidant Activities: Şener et al. (2017) studied the antimicrobial properties of diazo dyes derived from pyrazolo[1,5-a]pyrimidine. They found that these compounds exhibited activity against various bacteria and fungi, as well as demonstrated antioxidant potentials (Şener et al., 2017).

- Anti-Mycobacterial Activity: Sutherland et al. (2022) explored pyrazolo[1,5-a]pyrimidines as inhibitors of mycobacterial ATP synthase, showing potential for the treatment of Mycobacterium tuberculosis. This study underscores the therapeutic potential of these compounds in combating tuberculosis (Sutherland et al., 2022).

Fluorescent and Photophysical Properties

- Fluorophores from Pyrazolo[1,5-a]pyrimidines: Castillo et al. (2018) investigated the use of pyrazolo[1,5-a]pyrimidines as intermediates for the preparation of functional fluorophores. This research suggests the utility of these compounds in the development of new fluorescent probes (Castillo et al., 2018).

Mecanismo De Acción

Target of Action

Pyrazolo[1,5-a]pyrimidine derivatives have been reported to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

It’s known that pyrazolo[1,5-a]pyrimidine derivatives exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases .

Biochemical Pathways

Given its potential inhibition of protein kinases , it can be inferred that it may affect pathways related to cell growth, differentiation, and metabolism.

Pharmacokinetics

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties , which may influence their bioavailability.

Result of Action

It’s known that pyrazolo[1,5-a]pyrimidine derivatives show superior cytotoxic activities against certain cancer cell lines .

Action Environment

It’s known that the photophysical properties of pyrazolo[1,5-a]pyrimidines can be tuned by electron-donating groups (edgs) at position 7 on the fused ring .

Propiedades

IUPAC Name |

2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-10-3-5-12(6-4-10)13-7-8-15-14-9-11(2)16-17(13)14/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDIDWWZOSRSFNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=NC3=CC(=NN23)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666389 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)indolizine-2-carboxamide](/img/structure/B3010759.png)

![N-(2,6-dimethylphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide](/img/structure/B3010762.png)

![N-(5-chloro-2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B3010768.png)

![3-(furan-2-yl)-5-(4-morpholinophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B3010769.png)

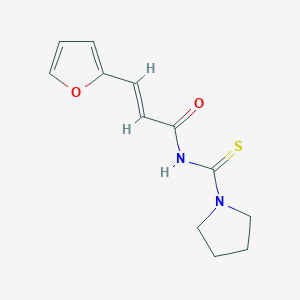

![Methyl 2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3010771.png)

![4-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid](/img/structure/B3010780.png)